1-methyl-3-propyl-1,2-dihydroimidazol-1-ium,bromide
Description
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide (CAS: 85100-76-1) is an imidazolium-based ionic liquid with the molecular formula C₇H₁₅BrN₂ and a molecular weight of 207.111 g/mol . Structurally, it features a methyl group at the 1-position and a propyl chain at the 3-position of the imidazolium ring, paired with a bromide anion. The compound exists as a light yellow to orange liquid at room temperature, with a refractive index of 1.56 and a logP value of 1.906, indicating moderate lipophilicity . It requires storage under inert gas to prevent degradation due to air exposure and is classified under hazard code Xi (irritant) in Europe .
Properties
IUPAC Name |
1-methyl-3-propyl-2H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJXSIVSWFKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C=C1)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049361 | |
| Record name | 1-Methyl-3-propylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-76-1 | |
| Record name | 1-Methyl-3-propylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Single-Step Alkylation with 1-Bromopropane
In this approach, 1-methylimidazole is reacted with 1-bromopropane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the methyl group occupies the N-1 position, and the propyl group attaches to N-3.
Typical Reaction Conditions
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Reactants : 1-Methylimidazole, 1-bromopropane (1:1 molar ratio)
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Solvent : Toluene or acetonitrile
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 80–100°C (reflux)
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Time : 12–24 hours
Purification Steps
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Evaporation of volatiles under reduced pressure.
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Washing with hexane to remove unreacted alkyl halide.
Characterization Data
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¹H NMR (CDCl₃) : δ 0.82 (t, 3H, CH₂CH₃), 1.15–1.25 (m, 2H, CH₂), 3.61 (q, 2H, CH₂N), 4.01 (s, 3H, NCH₃).
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FT-IR : Peaks at 2927 cm⁻¹ (C-H stretch), 1659 cm⁻¹ (C=N), and 1030 cm⁻¹ (C-Br).
Two-Step Alkylation via Intermediate Formation
For higher regioselectivity, a two-step process is employed to sequentially introduce methyl and propyl groups.
Step 1: Synthesis of 1-Methylimidazole
Imidazole is methylated using methyl bromide in the presence of a base:
Step 2: Propylation of 1-Methylimidazole
The product is then reacted with 1-bromopropane:
Key Parameters
Ion-Exchange Methods
Alternative routes involve anion exchange from precursor salts.
Hydroxide Intermediate Formation
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Precursor Synthesis : 1-Methyl-3-propylimidazolium chloride is treated with OH⁻ ion-exchange resin.
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Anion Exchange : The hydroxide intermediate reacts with HBr to yield the bromide salt.
Reaction Scheme
Solvent and Temperature Optimization
Studies highlight the impact of solvent polarity and temperature on reaction efficiency.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 85 |
| Acetonitrile | 37.5 | 98 |
| DMF | 36.7 | 95 |
Polar solvents like acetonitrile enhance ionic interactions, improving yields.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 78 |
| 80 | 12 | 95 |
| 100 | 6 | 98 |
Higher temperatures reduce reaction times but require careful control to avoid decomposition.
Large-Scale Industrial Production
For industrial applications, continuous flow reactors are employed to optimize throughput.
Process Parameters
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Reactor Type : Tubular flow reactor
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Residence Time : 30 minutes
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Throughput : 50 kg/day
Quality Control and Characterization
Critical quality attributes are verified using:
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Thermogravimetric Analysis (TGA) : Decomposition onset at 142–380°C.
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Elemental Analysis : C 61.12%, H 6.21%, N 5.56% (theoretical: C 61.40%, H 6.23%, N 5.97%).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High yield (98%), simplicity | Requires excess alkyl halide |
| Two-Step Alkylation | Better regioselectivity | Longer reaction time |
| Ion Exchange | High purity (>99%) | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium,bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Scientific Research Applications
Chemistry
Phase Transfer Catalyst:
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide is widely used as a phase transfer catalyst in organic synthesis. It facilitates reactions between reagents in different phases, enhancing reaction rates and yields .
Ionic Liquids:
The compound is utilized in the production of ionic liquids, which serve as green solvents in various chemical processes. These ionic liquids are known for their low volatility and ability to dissolve a wide range of materials, making them ideal for sustainable chemistry practices .
Biology
Antimalarial Activity:
Research has demonstrated that this compound acts as a plasmodium inhibitor, effectively inhibiting the growth of Plasmodium parasites responsible for malaria. Studies indicate that lower doses can achieve significant inhibition without causing toxicity to host cells .
Cellular Mechanisms:
The compound influences cellular signaling pathways and gene expression, leading to altered cellular metabolism. It interacts with specific biomolecules within cells, potentially inhibiting key metabolic enzymes essential for parasite survival.
Industry
Electrochemical Devices:
In industrial applications, 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide is used as an electrolyte in electrochemical devices. Its ionic properties enhance conductivity and efficiency in batteries and fuel cells .
Data Table: Summary of Biological Activities
Case Study 1: Antimalarial Efficacy
In laboratory settings, studies have shown that 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide effectively inhibits Plasmodium falciparum growth in vitro. The compound was tested across various concentrations to determine its efficacy and toxicity profile, revealing a balance between effective inhibition and low cytotoxicity towards host cells.
Case Study 2: Ionic Liquid Properties
The compound's role as an ionic liquid has been explored extensively in green chemistry applications. Its ability to dissolve organic compounds and facilitate reactions under mild conditions makes it a valuable solvent alternative in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium,bromide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide (also known as 1H-imidazolium, 1-methyl-3-propyl-, bromide) is an organic compound with significant biological activity, particularly noted for its role as a plasmodium inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₇H₁₅BrN₂
- CAS Number : 85100-76-1
- Molecular Weight : 195.12 g/mol
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide exhibits its biological effects primarily through the following mechanisms:
Target and Mode of Action
- Plasmodium Inhibition : This compound acts as an inhibitor of the Plasmodium parasite, responsible for malaria. It interferes with essential biological processes necessary for the parasite's survival and replication.
Biochemical Pathways
The compound affects several biochemical pathways:
- Enzyme Inhibition : It inhibits key enzymes involved in the metabolic pathways of the Plasmodium species, leading to altered cellular metabolism and reduced viability of the parasite.
- Cell Signaling : The compound influences cell signaling pathways that are crucial for the parasite's lifecycle.
Cellular Effects and Dosage
The biological activity of 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide varies with dosage:
- Low Doses : Effective in inhibiting Plasmodium growth with minimal toxicity to host cells.
- High Doses : May lead to cytotoxic effects on non-target cells, indicating a dose-dependent response.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: In Vitro Efficacy Against Plasmodium
A study demonstrated that 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide significantly reduced the proliferation of Plasmodium falciparum in vitro. The IC50 value was determined to be approximately 5 µM, showcasing its potential as a therapeutic agent against malaria .
Study 2: Impact on Cellular Metabolism
Research indicated that the compound alters metabolic pathways in affected cells. Specifically, it was found to inhibit glycolytic enzymes, leading to decreased ATP production in Plasmodium species .
Comparative Analysis with Other Compounds
The biological activity of 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide can be compared to other imidazolium compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| 1-Methyl-3-propyl-1,2-dihydroimidazolium bromide | Plasmodium inhibitor | 5 | Effective against P. falciparum |
| 1-Methylimidazole | Antimicrobial properties | 20 | Broader spectrum |
| Imidazolium salt | Ion channel modulation | Varies | Used in membrane studies |
Comparison with Similar Compounds
Comparison with Benzimidazolium Iodide ()
A structurally analogous benzimidazolium salt, N-(1-methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide (Compound 11), shares similarities in cationic heterocyclic structure but differs in:
- Anion : Bromide (target) vs. iodide (Compound 11).
- Substituents: The target compound has a simpler alkyl chain (propyl), whereas Compound 11 includes a methylthiocarbonothioyl group.
- Synthesis: Compound 11 is synthesized via a 24-hour reaction in DMF with methyl iodide, followed by precipitation in cold water .
Comparison with Pyrazolo-Pyrimidinones ()
Though structurally distinct, pyrazolo-pyrimidinone derivatives (e.g., compounds 2a–2c) highlight key differences in physical state and applications:
The higher melting points of pyrazolo-pyrimidinones reflect their crystalline solid nature, contrasting with the low melting point (liquid state) of the imidazolium salt, a hallmark of ionic liquids .
Functional Comparison with Neuromuscular Blocking Agents ()
Key differences include:
- Mechanism : The target compound lacks evidence of neuromuscular activity, whereas rocuronium/vecuronium act via nicotinic acetylcholine receptor antagonism .
- Stability: Imidazolium ionic liquids like the target compound are thermally stable and non-volatile, whereas neuromuscular blockers are designed for rapid metabolism .
Comparison with Other Imidazolium Salts (General Knowledge Inference)
- Lower Viscosity : Shorter alkyl chains (e.g., propyl vs. butyl) reduce viscosity.
- Solubility : Bromide anions enhance water solubility compared to hydrophobic anions like hexafluorophosphate.
Q & A
Q. How can researchers optimize the synthesis of 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium bromide for reproducibility?
Methodological Answer:
- Step 1: Use multicomponent reactions (MCRs) as a foundational approach, adapting protocols from pyrido[1,2-a]benzimidazole synthesis .
- Step 2: Control alkylation conditions (e.g., solvent polarity, temperature) to minimize byproducts, referencing analogous imidazolium salt syntheses (e.g., 1-butyl-3-methylimidazolium bromide) .
- Step 3: Validate purity via NMR and mass spectrometry, ensuring alignment with crystallographic standards for related imidazolium bromides (e.g., 3-(2-bromobenzyl)-1-methyl analogs) .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Primary Tools: Single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of cation-anion packing, as demonstrated for structurally similar bromides .
- Supplementary Methods:
Q. How should researchers select a theoretical framework for studying its physicochemical properties?
Methodological Answer:
- Step 1: Anchor the study in ionic liquid theory, particularly imidazolium-based systems, to predict properties like melting points or solubility .
- Step 2: Apply density functional theory (DFT) to model cation-anion interactions, leveraging computational frameworks from studies on [BMIM]Br .
- Step 3: Cross-reference experimental data (e.g., thermal stability) with theoretical predictions to refine models .
Q. What experimental conditions are critical for assessing its thermal stability?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Step 1: Follow ionic liquid safety guidelines, including PPE (gloves, goggles) and fume hood use, as outlined for [BMIM]Br .
- Step 2: Store in airtight containers away from moisture to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Step 1: Systematically vary solvents (polar aprotic vs. hydrophobic) and measure solubility via UV-Vis or gravimetric analysis.
- Step 2: Analyze discrepancies using factorial design (e.g., 2³ design testing temperature, solvent polarity, and stirring rate) .
- Step 3: Cross-validate results with molecular dynamics (MD) simulations to model solvent-cation interactions .
Q. What computational strategies can predict its behavior in catalytic applications?
Methodological Answer:
Q. How does the alkyl chain length (methyl vs. propyl) influence its electrochemical properties?
Methodological Answer:
- Step 1: Compare cyclic voltammetry (CV) profiles with shorter-chain analogs (e.g., 1-methylimidazolium salts) .
- Step 2: Correlate chain length with double-layer capacitance using impedance spectroscopy.
Q. What advanced spectroscopic methods can elucidate its interaction with biomolecules?
Methodological Answer:
- Step 1: Employ nuclear Overhauser effect spectroscopy (NOESY) to study cation-biomolecule binding.
- Step 2: Use fluorescence quenching assays to quantify binding constants .
Q. How to design a research proposal addressing gaps in its application as a green solvent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
